molecular formula C21H25N3O3 B11006029 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide

2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide

Cat. No.: B11006029
M. Wt: 367.4 g/mol
InChI Key: VWFFUBRQCSVWFW-UHFFFAOYSA-N
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Description

Structure and Synthesis: This compound features a quinazolinone core substituted with a 4-methoxyphenyl group at position 2 and an N-(2-methylpropyl)acetamide moiety at position 2. The methoxy group enhances lipophilicity and modulates electronic properties, influencing binding to biological targets . Synthesis typically involves multi-step reactions starting from 4-methoxybenzaldehyde and anthranilic acid, followed by coupling with 2-methylpropylamine intermediates .

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C21H25N3O3/c1-14(2)12-22-19(25)13-24-20(15-8-10-16(27-3)11-9-15)23-18-7-5-4-6-17(18)21(24)26/h4-11,14,20,23H,12-13H2,1-3H3,(H,22,25)

InChI Key

VWFFUBRQCSVWFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide typically involves the condensation of anthranilic acid derivatives with amides. One common method is the Niementowski reaction, which involves the reaction of anthranilic acid with formamide under acidic conditions . This reaction can be modified using different amines or catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry approaches, such as microwave-induced synthesis or the use of deep eutectic solvents (DES). These methods aim to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HT29), and ovarian (A2780) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.6Apoptosis induction
HT294.3Cell cycle arrest
A27803.9Inhibition of DNA synthesis

Antitubercular Activity

Quinazolinone derivatives have also been studied for their antitubercular properties, particularly against Mycobacterium tuberculosis. The compound has shown promising results in inhibiting the growth of this pathogen in vitro and has been evaluated for its efficacy in vivo using animal models.

Table 3: Antitubercular Activity

Test MethodResult
In vitro MIC0.5 µg/mL
In vivo efficacySignificant reduction in bacterial load in mice

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound. It was found to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment :
    A comprehensive cytotoxicity assessment was performed using the National Cancer Institute's protocols on several cancer cell lines. The results indicated that the compound significantly inhibited cell growth, supporting its potential as an anticancer agent.
  • Antitubercular Testing :
    In a study focused on tuberculosis treatment, the compound was tested against Mycobacterium tuberculosis H37Rv strain. Results showed that it could effectively reduce bacterial viability in vitro and demonstrated promising results in animal models.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₁H₂₃N₃O₃.
  • Functional Groups: Methoxyphenyl, quinazolinone, and branched alkyl acetamide.

Comparison with Similar Compounds

Quinazolinone derivatives are structurally diverse, with variations in substituents significantly altering biological activity, solubility, and target specificity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents Key Structural Features Biological Activity Reference
Target Compound : 2-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide 4-Methoxyphenyl, 2-methylpropyl acetamide Methoxy groups enhance membrane permeability; branched alkyl chain improves metabolic stability. Anticonvulsant, enzyme modulation .
2-[2-(4-Hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-hydroxypyridin-3-yl)acetamide 4-Hydroxyphenyl, 6-hydroxypyridinyl acetamide Hydroxyl groups increase polarity; reduced bioavailability compared to methoxy analogs. Antioxidant, moderate antimicrobial activity .
2-[2-(4-Methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methylpyridin-3-yl)acetamide 4-Methylphenyl, 6-methylpyridinyl acetamide Methyl groups enhance hydrophobicity; higher CNS penetration. Anticancer (in vitro IC₅₀: 12 µM against HeLa cells) .
N-[4-(Acetylamino)phenyl]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide Phenyl, 4-acetylaminophenyl acetamide Acetylamino group improves solubility; phenyl substitution enhances π-π stacking with targets. Antitumor (50% inhibition of HT-29 colon cancer at 10 µM) .
2-(4-{1-[(2-Methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methylpropyl)acetamide 2-Methylbenzyl, 2-methylpropyl acetamide Additional methylene bridge increases steric bulk; modulates matrix metalloproteinase (MMP) inhibition. MMP-9 inhibitor (IC₅₀: 8.3 nM) .

Pharmacokinetic and Toxicity Profiles

  • Target Compound : Moderate solubility in DMSO (32 mg/mL); plasma protein binding: 89% .
  • Methyl-Substituted Analog : Higher logP (3.1 vs. 2.7 for target compound) correlates with increased hepatotoxicity in rodent models .
  • Chlorinated Derivatives : Exhibit CYP3A4 inhibition, raising risks of drug-drug interactions .

Biological Activity

Overview

The compound 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide , a member of the quinazolinone family, has attracted attention due to its potential biological activities. Its unique structure, featuring a quinazolinone core and various substituents, suggests a range of pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
IUPAC Name2-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide
Molecular FormulaC18H22N2O3
Molecular Weight302.38 g/mol
CAS Number1282102-73-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide exhibit significant anti-inflammatory properties. For instance, it has been suggested that the methoxy group enhances the compound's ability to interact with inflammatory mediators.

Anticancer Properties

Preliminary research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have reported activity against various bacterial strains, suggesting potential use as an antibacterial agent.

Case Studies and Research Findings

  • Anti-inflammatory Study : A study conducted on a similar quinazolinone derivative demonstrated a significant reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating a possible mechanism for the anti-inflammatory effects observed with this class of compounds .
  • Anticancer Research : In a recent study focusing on quinazolinone derivatives, researchers found that specific modifications to the core structure led to enhanced cytotoxicity against breast cancer cell lines. The findings suggest that further structural optimization could yield more potent anticancer agents .
  • Antimicrobial Evaluation : A comparative analysis of several quinazolinone derivatives revealed that those with methoxy substitutions exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural features significantly influence biological activity .

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